molecular formula C15H10F6N2O3 B1680090 NS1643 CAS No. 448895-37-2

NS1643

Numéro de catalogue: B1680090
Numéro CAS: 448895-37-2
Poids moléculaire: 380.24 g/mol
Clé InChI: NJFVQMRYJZHGME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il a été largement étudié pour ses effets sur divers canaux potassiques, notamment Kv11.1, Kv11.2 et Kv11.3 . Ce composé est particulièrement important dans le domaine de l'électrophysiologie et de la pharmacologie en raison de sa capacité à moduler l'activité des canaux ioniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : NS1643 est synthétisé par un processus de synthèse organique en plusieurs étapes. Les étapes clés impliquent la réaction de la 2-hydroxy-5-trifluorométhyl-aniline avec le phosgène pour former l'isocyanate correspondant, qui est ensuite fait réagir avec un autre équivalent de 2-hydroxy-5-trifluorométhyl-aniline pour donner le produit final .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse suit généralement les principes de la synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. Le composé est généralement purifié par chromatographie liquide haute performance (CLHP) pour obtenir une pureté ≥98% .

Analyse Des Réactions Chimiques

Effects on K<sub>V</sub>(erg3) Channels

NS1643 activates rat K<sub>V</sub>11.3 channels expressed in CHO cells in a dose-dependent manner, with maximal current increasing effects observed at 10 µM .

Concentration of this compound (µM)Effect on Steady-State Outward CurrentVoltage Dependence of ActivationActivation KineticsDeactivation Kinetics
10Increased by approximately 80%Shift to more negative potentials by about 15 mVAcceleratedSlowed
20Less current increaseReversal of left shift; decreased voltage sensitivitySlowing of activationPronounced slowing

The effects of this compound on K<sub>V</sub>11.3 macroscopic current result from changes in biophysical properties . At 20 µM, initial current activation is evident, but with longer drug presence, antagonistic effects take over, leading to a partial reversal of sustained current increase and near disappearance of the initial current peak .

Interaction with hERG Channels

This compound interacts around L529 of hERG to alter voltage sensor coupling . The presence of this compound within its binding pocket primarily modifies activation and deactivation gating of hERG channels . A concentration of 30 µM of this compound has been shown to cause near-maximal effects on wild-type (WT) hERG1 activation in oocytes .

Molecular Docking

In molecular docking studies, the chemical coordinates of this compound were docked to the channel using GLIDE/INDUCED FIT DOCKING programs .

Effects on Deactivation Time Constants

This compound affects the deactivation time constants of K<sub>V</sub>11.3 channels .

This compound Concentration (µM)τ deact at -120 mV (ms)τ deact at -90 mV (ms)
Control12.5 ± 0.426.5 ± 0.5
117.1 ± 2.242.1 ± 3.2

A higher concentration of 20 µM this compound induced a pronounced slowing of deactivation .

Applications De Recherche Scientifique

Cardiovascular Applications

NS1643 has been extensively studied for its effects on cardiac ion channels, particularly its role in modulating hERG currents.

Case Study: Long QT Syndrome

A study highlighted the potential of this compound in treating inherited LQT2 by demonstrating its ability to enhance ion currents in cells co-expressing G604S-WT hERG channels. This activation leads to improved cardiac repolarization dynamics .

Oncology Applications

This compound's role extends into cancer research, where it has been investigated for its effects on cell proliferation.

Inhibition of Cancer Cell Proliferation

  • Breast Cancer Studies : Research has shown that this compound can inhibit the proliferation of breast cancer cells by affecting cell cycle dynamics. Specifically, it induces a G1 phase arrest and reduces the S phase population in MDA-MB-231 cells .
  • Mechanistic Insights : The treatment with this compound resulted in decreased levels of cyclin E2 and cyclin A2, proteins essential for cell cycle progression, thus supporting its potential as an anti-cancer agent .

Case Study: Glioma Treatment

A study on glioma cells indicated that this compound significantly inhibited invasive behavior and could be considered for clinical management strategies in glioma patients .

Neuroscience Applications

This compound's impact on neuronal ion channels presents intriguing possibilities in neuroscience.

Neuroprotective Effects

Research suggests that this compound may provide neuroprotective benefits by modulating potassium channel activity in neurons. This modulation can influence neuronal excitability and potentially protect against neurodegenerative processes.

Case Study: Mechanosensitivity of Ion Channels

A study explored the mechanosensitivity of ion channels activated by this compound, indicating its role in cellular responses to mechanical stimuli . This aspect is critical for understanding how this compound could affect neuronal health and function.

Data Summary Table

Application AreaMechanism/EffectKey FindingsReferences
CardiovascularActivates hERG channelsEnhances ionic currents; potential LQT2 treatment
OncologyInhibits cancer cell proliferationInduces G1 arrest; decreases cyclin levels
NeuroscienceModulates neuronal excitabilityPotential neuroprotective effects
Glioma TreatmentInhibits invasive behaviorPromising results for clinical management

Comparaison Avec Des Composés Similaires

NS1643 est unique parmi les activateurs hERG en raison de ses effets distincts sur les différents membres de la famille Kv11. Alors que d'autres activateurs comme ztz240 et E-4031 ciblent également les canaux hERG, this compound s'est avéré avoir un effet plus prononcé sur les canaux Kv11.3 . De plus, la capacité de this compound à améliorer les canaux KCNQ le distingue des autres activateurs hERG .

Composés similaires :

Les propriétés uniques de this compound et sa large gamme d'applications en font un outil précieux dans la recherche scientifique, tant fondamentale qu'appliquée.

Activité Biologique

NS1643 is a synthetic compound primarily recognized as an activator of the human ether-a-go-go-related gene (hERG) potassium channels, specifically Kv11.1. Its biological activity has been extensively studied in various contexts, including cancer biology, cardiac function, and neurological disorders. This article will explore the compound's mechanisms of action, effects on cell proliferation, and its potential therapeutic applications.

This compound enhances potassium currents through the hERG channels, which play a crucial role in cardiac repolarization. The compound has been shown to activate KCNQ channels and modulate ion currents in neuronal cells, particularly KCNQ2 and KCNQ4 channels, which are associated with epilepsy and long QT syndrome (LQT2) .

Key Findings:

  • Activation of hERG Channels : this compound significantly increases ion current amplitude and alters the inactivation dynamics of hERG channels . For instance, it has an EC50 value ranging from 10.5 µM to 20 µM for hERG activation .
  • KCNQ Channel Modulation : The compound shifts the voltage for reaching maximum conductance in KCNQ2 channels, indicating its potential role in treating epilepsy by enhancing neuronal excitability .

Effects on Cancer Cell Proliferation

Recent studies have highlighted this compound's potential as an anti-cancer agent, particularly in breast cancer models. The compound inhibits cell proliferation through several mechanisms:

  • Cell Cycle Regulation : this compound treatment leads to a significant reduction in cyclin E2 levels, which is critical for G1-S phase transition. This downregulation is linked to increased degradation via the ubiquitin-proteasome pathway .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound decreases the expression of mesenchymal markers (e.g., Vimentin, N-cadherin) while increasing epithelial markers (e.g., E-cadherin). This suggests a reversal of EMT, which is crucial for cancer metastasis .
  • Impact on Stemness : The compound reduces the formation of mammospheres in breast cancer cell lines, indicating a decrease in stem-like characteristics associated with aggressive tumor behavior .

Table 1: Summary of this compound Effects on Cancer Cell Lines

EffectObservationReference
Cyclin E2 DownregulationSignificant reduction after 24 hours
EMT SuppressionDecreased Vimentin and N-cadherin levels
Mammosphere FormationReduced capability in treated cells
β-Catenin LocalizationIncreased surface membrane localization

In Vivo Studies

In preclinical models using MDA-MB-231 breast cancer xenografts, this compound demonstrated significant tumor growth inhibition without notable toxicity to the host animals. The study showed that this compound effectively reduced metastatic spread by inhibiting cell motility and altering EMT processes .

Neurological Implications

This compound's role in modulating KCNQ channels presents implications for treating neurological conditions such as epilepsy. Its ability to enhance neuronal excitability while maintaining cardiac safety profiles positions it as a candidate for further exploration in clinical settings .

Propriétés

IUPAC Name

1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVQMRYJZHGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436481
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448895-37-2
Record name NS-1643
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NS1643
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NS-1643
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NS1643
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
NS1643
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
NS1643
Reactant of Route 4
NS1643
Reactant of Route 5
Reactant of Route 5
NS1643
Reactant of Route 6
NS1643
Customer
Q & A

A: NS1643 primarily acts as a potent activator of the hERG1 potassium channel, a protein crucial for regulating cardiac action potential duration. It achieves this by binding to a pocket near the extracellular ends of the S5/S6 segments of two adjacent hERG1 channel subunits. This binding leads to a shift in the voltage-dependence of inactivation to more positive potentials, effectively enhancing hERG1 currents. The downstream effects of this activation include:

  • Shortened action potential duration: This is a direct consequence of increased hERG1 currents leading to faster repolarization.
  • Suppression of arrhythmias: By enhancing repolarization, this compound can counteract the effects of factors that prolong the QT interval and increase the risk of arrhythmias.
  • Modulation of cellular processes: Research indicates that this compound can influence cellular processes such as autophagy, senescence, and epithelial-mesenchymal transition (EMT) in certain cancer cells.

ANone: this compound, also known as 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, is a diphenylurea compound. Unfortunately, specific spectroscopic data isn't readily available in the provided research papers.

    ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and don't delve into its material compatibility or stability under various conditions outside of a biological context.

    ANone: this compound is primarily recognized for its interaction with ion channels and its role as a pharmacological tool compound. The provided research papers don't indicate any catalytic properties or applications outside of its pharmacological activity.

    ANone: Yes, computational methods have been employed to understand this compound's mechanism of action.

    • In silico docking: This technique helped predict potential binding sites of this compound on the hERG1 channel, guiding further mutagenesis studies.
    • Kinetic modeling: This approach, combined with electrophysiological data, provided insights into how this compound alters the gating kinetics of hERG1 channels.

    ANone: Research has identified key structural features influencing this compound's activity:

    • Trifluoromethyl groups: These substituents contribute to potency, possibly through interactions within the binding site.
    • Mutations in hERG1: Specific mutations can alter this compound sensitivity, highlighting important residues for binding and/or modulating the drug's effect.
    • Analog development: Studies exploring this compound analogs can provide further insights into the SAR and help optimize its pharmacological properties.

    ANone: The provided research papers primarily focus on the compound's mechanism of action and its effects on various biological systems. Information regarding SHE regulations and compliance is not discussed in these papers.

    ANone: While the research primarily focuses on this compound's electrophysiological effects, some information on its PK/PD can be gleaned:

    • Route of administration: Studies have used intravenous infusion and intraperitoneal injections of this compound.
    • Effective concentrations: Effects on hERG1 are observed in the micromolar range, with reported EC50 values varying depending on the experimental system.
    • Duration of action: The effects of this compound appear to be reversible, with action potential duration returning to baseline upon washout.

    ANone: this compound has demonstrated efficacy in both in vitro and in vivo models:

    • In vitro: Increased hERG current in heterologous expression systems (Xenopus oocytes, HEK293 cells) and native cardiomyocytes.
    • In vivo: Shortened QT intervals and suppression of arrhythmias in rabbit models of acquired long QT syndrome. Effects on pain responses in mouse models, likely through modulation of voltage-gated sodium channels.

    ANone: While the focus of the provided papers is primarily on the electrophysiological effects and potential therapeutic applications of this compound, limited information on its toxicology is available.

    • Cardiac effects: One study noted a decrease in dp/dt (a measure of cardiac contractility) in rabbits treated with this compound, suggesting potential negative inotropic effects.
    • Arrhythmia risk: Excessive shortening of action potential duration, particularly at high concentrations of this compound, can increase the risk of arrhythmias.

    ANone: The provided research papers primarily focus on characterizing the pharmacological effects of this compound and do not delve into specific drug delivery or targeting strategies.

    A: The research primarily focuses on the electrophysiological effects of this compound. While some electrocardiogram parameters like JT peak interval and JT area have been explored as potential biomarkers for arrhythmia risk with QT-shortening agents, they are not specific to this compound. Further research is needed to identify specific biomarkers for this compound efficacy or adverse effects.

      ANone: The provided research papers primarily focus on the compound's biological activity and do not discuss its environmental impact or degradation pathways.

      ANone: The provided research papers do not offer detailed information on dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, recycling, research infrastructure, or historical context related to this compound.

      ANone: The discovery and characterization of this compound as a hERG1 activator represents a significant milestone in the field of cardiac electrophysiology. Its identification as a potential therapeutic agent for long QT syndrome and other cardiac arrhythmias has spurred research into hERG activators as a new class of antiarrhythmic drugs.

      A: this compound research demonstrates cross-disciplinary synergy between pharmacology, electrophysiology, and computational modeling. Its effects on cancer cells have sparked interest in exploring its potential as an anti-cancer agent, highlighting its relevance across different fields of biomedical research.

      Avertissement et informations sur les produits de recherche in vitro

      Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.